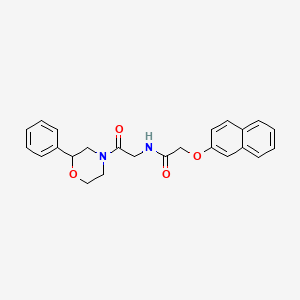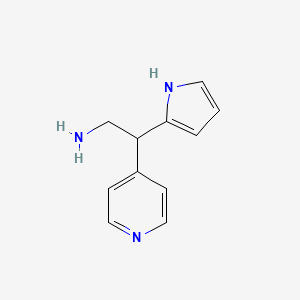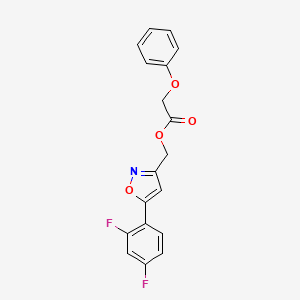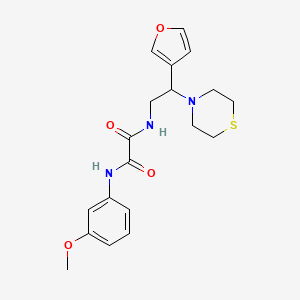
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry: Anti-tubercular Agents
This compound has been explored for its potential as an anti-tubercular agent. Derivatives of the compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound and its derivatives could be valuable in the development of new treatments for tuberculosis, especially in cases where resistance to first-line drugs is an issue.
Materials Science: Non-linear Optical Materials
In materials science, the compound’s derivatives have been studied for their arrangement within layered structures like zirconium 4-sulfophenylphosphonate . These materials are of interest for their non-linear optical properties, which are crucial for applications such as optical signal processing, light frequency transducers, and optical memories.
Analytical Chemistry: Electrophilic Substitution Reactions
The compound’s derivatives have been subjected to various electrophilic substitution reactions, which are fundamental in analytical chemistry for synthesizing new compounds or modifying existing ones for better analytical performance .
Biochemistry: Anti-fibrosis Activity
Some derivatives of the compound have displayed better anti-fibrosis activity than standard treatments on certain cell lines . This indicates potential applications in the treatment of fibrotic diseases, where the inhibition of excessive tissue scarring is necessary.
Pharmaceutical Research: Drug Development
The compound’s derivatives have been evaluated for their cytotoxicity on human embryonic kidney (HEK-293) cells, showing non-toxicity at certain concentrations . This is a crucial step in pharmaceutical research, where the safety profile of a compound must be thoroughly assessed before it can be developed into a drug.
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(9-13-26-14-10-22)18-5-2-1-3-6-18)24-16-17-8-11-23-19(15-17)20-7-4-12-27-20/h1-8,11-12,15H,9-10,13-14,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJBDNFAPXQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)
![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)
![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2597035.png)
![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)
![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)



![1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2597046.png)
![2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine](/img/structure/B2597047.png)
![7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2597048.png)
![4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2597050.png)

